molecular formula C21H21N3O2 B6903149 N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B6903149
M. Wt: 347.4 g/mol
InChI Key: NYOVPWBQYDBAHM-UHFFFAOYSA-N
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Description

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a pyridine ring and a carboxamide group

Properties

IUPAC Name

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-21(8-12-26-13-9-21)24-20(25)17-14-19(15-6-10-22-11-7-15)23-18-5-3-2-4-16(17)18/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVPWBQYDBAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with an amine derivative of the oxane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and pyridine rings.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings can intercalate with DNA or interact with protein active sites, leading to modulation of biological pathways. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group but differ in other substituents.

    Pyridine-quinoline hybrids: Compounds that feature both pyridine and quinoline rings but with different functional groups.

Uniqueness

N-(4-methyloxan-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide is unique due to the presence of the oxane ring, which can impart specific steric and electronic properties. This makes it distinct from other quinoline or pyridine derivatives and can lead to unique biological activities or material properties.

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